N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is a compound that features a benzimidazole moiety fused with a thiourea group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a bromophenyl group further enhances its potential for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of Thiourea Linkage: The final step involves the reaction of the benzimidazole derivative with 4-bromophenyl isothiocyanate under mild conditions to form the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1H-Benzimidazol-2-yl)ethyl)benzamide: Shares the benzimidazole core but lacks the thiourea group.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Another benzimidazole derivative with different substituents.
Uniqueness
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is unique due to its combination of a benzimidazole core with a thiourea linkage and a bromophenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89334-59-8 |
---|---|
Molekularformel |
C16H15BrN4S |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C16H15BrN4S/c1-10(15-20-13-4-2-3-5-14(13)21-15)18-16(22)19-12-8-6-11(17)7-9-12/h2-10H,1H3,(H,20,21)(H2,18,19,22) |
InChI-Schlüssel |
NUBCIFUZVBGTHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.